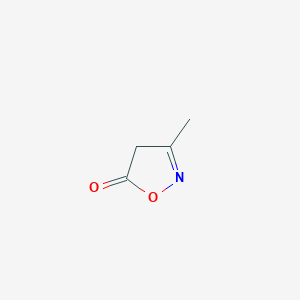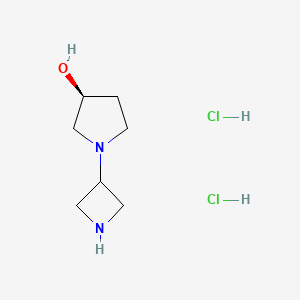
6,6'-(1,4-Phenylenebis(oxy))bis(hexan-1-ol)
Overview
Description
6,6'-(1,4-Phenylenebis(oxy))bis(hexan-1-ol), also known as 6,6'-(1,4-phenylenebis(oxy))bis(hexan-1-ol), is a synthetic molecule that has been used in a variety of scientific research applications. It is a bifunctional molecule, meaning that it contains two functional groups, which can be used to create a variety of different compounds. 6,6'-(1,4-phenylenebis(oxy))bis(hexan-1-ol) is a versatile molecule, as it can be used as a building block for more complex molecules and can also be used to create a variety of different compounds.
Scientific Research Applications
Organic Optoelectronics and OLEDs
Research on BODIPY-based materials, which are structurally related to the compound due to their aromatic and ether linkages, highlights their potential in organic optoelectronics, particularly in organic light-emitting diodes (OLEDs). These materials are valued for their tunability and efficiency as near-IR emitters, promising advancements in OLED technology (Squeo & Pasini, 2020).
Environmental Contaminants and Health
Studies have also focused on the environmental presence and health impacts of brominated flame retardants (BFRs), compounds that share some structural similarities with "6,6'-(1,4-Phenylenebis(oxy))bis(hexan-1-ol)" in terms of aromaticity and ether linkages. These BFRs have been extensively reviewed for their occurrence in indoor air, dust, and consumer goods, highlighting the need for further research on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).
Gas Separation Technologies
Polyimide membranes synthesized from related compounds have been analyzed for their efficacy in gas separation, providing insights into the characteristics of gas penetration through dense membranes. Such research is pivotal for enhancing the efficiency of gas separations in industrial applications (Wang, Cao, & Chung, 2002).
Molecular and Material Science
The exploration of hexaazatriphenylene (HAT) derivatives in molecular design and self-organization underscores the versatility of aromatic and heterocyclic compounds in creating materials for diverse applications, including semiconductors, sensors, and energy storage solutions (Segura, Juárez, Ramos, & Seoane, 2015).
properties
IUPAC Name |
6-[4-(6-hydroxyhexoxy)phenoxy]hexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c19-13-5-1-3-7-15-21-17-9-11-18(12-10-17)22-16-8-4-2-6-14-20/h9-12,19-20H,1-8,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKAKESMVNKWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCO)OCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60776875 | |
| Record name | 6,6'-[1,4-Phenylenebis(oxy)]di(hexan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60776875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154876-99-0 | |
| Record name | 6,6'-[1,4-Phenylenebis(oxy)]di(hexan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60776875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B3047997.png)



![(S)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid](/img/structure/B3048007.png)

